molecular formula C21H26N2O3S B13761420 4-Oxazolidinone, 5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-3-heptyl-2-thioxo- CAS No. 63123-23-9

4-Oxazolidinone, 5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-3-heptyl-2-thioxo-

Cat. No.: B13761420
CAS No.: 63123-23-9
M. Wt: 386.5 g/mol
InChI Key: MYVBWGAQWCPQTP-UHFFFAOYSA-N
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Description

5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one is a complex organic compound with a unique structure that includes a benzoxazole ring, a thioxooxazolidine ring, and a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the condensation of o-aminophenol with ethyl acetoacetate under acidic conditions. The resulting benzoxazole intermediate is then reacted with appropriate aldehydes and ketones to form the desired compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or thioxooxazolidine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often in the presence of catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-[(3-ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-2-thioxothiazolidin-4-one
  • 5-(2-(3-ethyl-(3H)-benzoxazol-2-ylidene)ethylidene)-3-phenyl-2-thioxothiazolidin-4-one

Uniqueness

5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one is unique due to its specific combination of structural features, including the benzoxazole and thioxooxazolidine rings, as well as the heptyl chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63123-23-9

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

5-[2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C21H26N2O3S/c1-3-5-6-7-10-15-23-20(24)18(26-21(23)27)13-14-19-22(4-2)16-11-8-9-12-17(16)25-19/h8-9,11-14H,3-7,10,15H2,1-2H3

InChI Key

MYVBWGAQWCPQTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3O2)CC)OC1=S

Origin of Product

United States

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